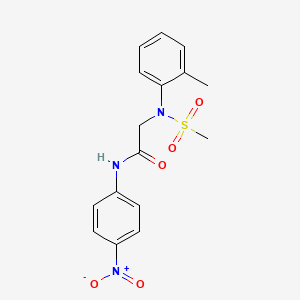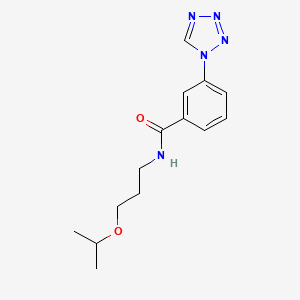![molecular formula C11H11Cl3N2O3 B5052011 methyl 4-{[2,2,2-trichloro-1-(formylamino)ethyl]amino}benzoate](/img/structure/B5052011.png)
methyl 4-{[2,2,2-trichloro-1-(formylamino)ethyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[2,2,2-trichloro-1-(formylamino)ethyl]amino}benzoate, commonly known as MTFB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTFB is a synthetic compound that belongs to the class of benzoate esters and has a molecular weight of 365.64 g/mol.
Mécanisme D'action
The mechanism of action of MTFB is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, MTFB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, MTFB may be able to reduce inflammation and pain.
Biochemical and Physiological Effects:
MTFB has been shown to have a number of biochemical and physiological effects in the body. In particular, MTFB has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. MTFB has also been shown to have analgesic properties, meaning it can reduce pain without affecting consciousness. Additionally, MTFB has been shown to have a low toxicity profile, making it a potential candidate for use in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MTFB in lab experiments is its low toxicity profile. This means that it can be used at higher concentrations without causing harm to cells or animals. Additionally, MTFB has been shown to have a high degree of selectivity for COX-2, meaning it can inhibit this enzyme without affecting other enzymes or receptors in the body. However, one limitation of using MTFB in lab experiments is its relatively high cost compared to other compounds that have similar effects.
Orientations Futures
There are several potential future directions for research on MTFB. One area of interest is the development of new painkillers based on the structure of MTFB. Researchers may also investigate the potential use of MTFB as a herbicide or as a building block for the synthesis of new materials. Additionally, further research may be needed to fully understand the mechanism of action of MTFB and its potential side effects in humans.
Méthodes De Synthèse
MTFB can be synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate compound is then reacted with N-(2,2,2-trichloroethyl)formamide to form 4-{[2,2,2-trichloro-1-(formylamino)ethyl]amino}benzoic acid, which is then esterified with methanol to form MTFB.
Applications De Recherche Scientifique
MTFB has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, MTFB has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new painkillers. In agriculture, MTFB has been studied for its potential use as a herbicide due to its ability to inhibit the growth of certain plants. In materials science, MTFB has been studied for its potential use as a building block for the synthesis of new materials.
Propriétés
IUPAC Name |
methyl 4-[(2,2,2-trichloro-1-formamidoethyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl3N2O3/c1-19-9(18)7-2-4-8(5-3-7)16-10(15-6-17)11(12,13)14/h2-6,10,16H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRDEIZFICRWSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5051932.png)
![4-hydroxy-N-[2-(2-thienyl)ethyl]-3-quinolinecarboxamide](/img/structure/B5051936.png)
![4-(11-acetyl-1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,11-hexahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-5-yl)-2-methoxyphenyl acetate](/img/structure/B5051947.png)
![3-{[3-(ethoxycarbonyl)-6-methoxy-4-quinolinyl]amino}-4-methylbenzoic acid hydrochloride](/img/structure/B5051956.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5051970.png)

![1-(3-chlorophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5051998.png)
![1-chloro-3-[(4-ethoxyphenyl)amino]-2-propanol](/img/structure/B5052002.png)

![2,6-di-tert-butyl-4-[2-(2-hydroxyphenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol](/img/structure/B5052015.png)


![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-methoxybenzoyl)piperazine](/img/structure/B5052025.png)
